molecular formula C8H6FN3O5 B1171576 Adrenoxine CAS No. 1394-89-4

Adrenoxine

Cat. No.: B1171576
CAS No.: 1394-89-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adrenoxine is a chemical compound for scientific research. The primary available study on this compound is a 1947 German-language publication that investigated its effects on blood pressure, though the full findings and context are not accessible . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Due to the lack of contemporary research, the specific mechanisms of action, modern research applications, and detailed pharmacological profile for this compound cannot be definitively established. Researchers are encouraged to conduct their own thorough literature review to determine potential applications and handling protocols. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use.

Properties

CAS No.

1394-89-4

Molecular Formula

C8H6FN3O5

Synonyms

Adrenoxine

Origin of Product

United States

Biochemical Pathways and Enzymatic Processes in Adrenoxine Formation

Hypothesized Precursors and Sequential Oxidation Steps in Adrenoxine Biotransformation

The biochemical cascade leading to this compound commences with the catecholamine hormone adrenaline. The transformation is characterized by sequential oxidation reactions that modify the chemical structure of adrenaline, yielding intermediate compounds, most notably adrenochrome (B1665551).

Adrenaline, synthesized in the adrenal medulla and certain neurons, is the primary precursor for this compound. The biosynthesis of adrenaline itself is a multi-step enzymatic process that begins with the amino acid tyrosine nih.govwikipedia.org. The conversion of tyrosine to adrenaline involves several key enzymes, including tyrosine hydroxylase, DOPA decarboxylase, dopamine beta-hydroxylase, and phenylethanolamine N-methyltransferase (PNMT) nih.govwikipedia.orgmit.edunih.govyoutube.com. The presence of adrenaline in various tissues provides the necessary substrate for the subsequent oxidative reactions that lead to the formation of this compound merriam-webster.com.

Key Properties of Adrenaline
PropertyValue
Molecular FormulaC9H13NO3 chemspider.com
Molar Mass183.207 g/mol chemspider.com
SynonymsEpinephrine, (±)-Adrenalin chemspider.com
Primary Synthesis LocationAdrenal Medulla endocrine.org

The oxidation of adrenaline yields adrenochrome, a colored compound that represents a significant intermediate in the pathway to this compound wikipedia.orgacs.orgbritannica.comcymitquimica.com. This conversion can be observed by a change in color, as the solution turns from colorless to pink and then to brown as adrenochrome is formed and subsequently polymerizes wikipedia.org. The formation of adrenochrome from adrenaline can be induced by various oxidizing agents and is a recognized metabolic pathway wikipedia.orgnih.govnih.gov. Adrenochrome itself is a reactive molecule and is believed to undergo further transformations, leading to the formation of this compound nih.gov. The instability of adrenochrome makes it a transient intermediate in this biochemical pathway acs.orgbritannica.com.

Characteristics of Adrenochrome
CharacteristicDescription
Molecular FormulaC9H9NO3 wikipedia.orgbritannica.com
AppearanceDeep violet in pure form, pink in solution wikipedia.org
FormationOxidation of adrenaline wikipedia.orgacs.orgbritannica.com
RoleIntermediate in adrenaline metabolism nih.gov

Identification and Characterization of Enzymes Facilitating this compound Synthesis

The enzymatic machinery responsible for the conversion of adrenaline to this compound is a subject of ongoing research. However, several classes of enzymes have been implicated in the initial oxidative steps.

Phenolases, a group of enzymes that includes tyrosinase, are known to catalyze the oxidation of phenols and catechols. Given that adrenaline is a catecholamine, these enzymes are prime candidates for initiating its conversion to adrenochrome and subsequently to this compound. Tyrosinase, for instance, is capable of oxidizing a wide range of phenolic compounds, and its activity on adrenaline would be consistent with the initial steps of this compound formation.

Studies with biological extracts have suggested the presence of enzymatic systems capable of generating this compound from adrenaline. These systems are likely to involve a cascade of enzymes, working in concert to carry out the multi-step oxidation process. The precise identification and characterization of all the enzymes in this putative system are yet to be fully elucidated.

Investigation of this compound Reductase and Other Enzymes Involved in its Subsequent Metabolism

Information regarding a specific "this compound reductase" is not prevalent in the current scientific literature. It is possible that the metabolism of this compound involves more general reductase enzymes that are not specific to this compound. The subsequent metabolism of this compound likely involves further enzymatic modifications to detoxify and excrete the molecule from the body. The search for a specific this compound reductase continues to be an area of interest in understanding the complete metabolic fate of this adrenaline derivative.

This compound is a chemical compound that results from the oxidation of adrenaline (epinephrine). This transformation is not part of the primary biosynthetic route for adrenaline but rather represents a subsequent metabolic or degradative pathway. The formation of this compound can occur through both non-enzymatic autoxidation and enzyme-mediated processes. The pathway involves several intermediate steps, beginning with the oxidation of the catechol moiety of adrenaline.

The generally accepted chemical pathway for this compound formation proceeds as follows:

Oxidation to a Quinone : The initial step is a two-electron oxidation of the catechol group on the adrenaline molecule, which forms adrenaline-o-quinone. This step can be initiated by various oxidizing agents.

Intramolecular Cyclization : The side chain of the adrenaline-o-quinone undergoes an intramolecular cyclization reaction. The amine group attacks the benzene ring, leading to the formation of a colorless intermediate known as leucoadrenochrome.

Further Oxidation : Leucoadrenochrome is then oxidized to form this compound. This final step results in the characteristic colored compound.

This entire sequence is often referred to as the quinoid oxidation of adrenaline.

While this process can occur spontaneously under certain conditions (autoxidation), specific enzymatic systems within the body can catalyze or facilitate this conversion. In vivo, the formation of this compound is closely linked to conditions of oxidative stress. The primary enzymatic contribution is often indirect, involving enzymes that produce reactive oxygen species (ROS), which then drive the oxidation of adrenaline.

Key enzymatic and cellular processes implicated in this compound formation include:

Oxidoreductases : Enzymes such as tyrosinase and other polyphenol oxidases have been shown to catalyze the oxidation of adrenaline to this compound in vitro.

Cytochrome System : The cytochrome system has also been implicated as a potential enzymatic pathway for adrenaline oxidation.

Myeloperoxidase System : In inflammatory conditions, immune cells like polymorphonuclear leucocytes (neutrophils) become a significant source of this compound formation. researchgate.netnih.gov These cells, when stimulated, undergo an "oxidative burst," producing large amounts of superoxide (B77818) radicals (O₂•⁻) via the NADPH oxidase enzyme complex. nih.gov These superoxide radicals are potent oxidizing agents that readily drive the conversion of adrenaline to this compound. nih.govnih.gov This cellular mechanism is considered a major pathway for this compound formation in pathological states associated with inflammation, such as myocardial infarction. researchgate.netnih.gov

The formation of this compound via the adrenaline oxidation pathway is distinct from the primary enzymatic degradation pathways for adrenaline, which involve catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). nih.gov Research has shown that in the presence of stimulated polymorphonuclear leucocytes, over 80% of adrenaline oxidation occurs through the this compound pathway. researchgate.netnih.gov

Factors Influencing In Vitro and In Vivo this compound Formation and Stability

The formation of this compound from adrenaline and its subsequent stability are highly dependent on a variety of physicochemical and biological factors. These factors can either accelerate the oxidative conversion or, conversely, protect adrenaline from degradation.

In Vitro Factors:

In a laboratory or pharmaceutical setting, the stability of adrenaline solutions is critical, and several factors are known to promote its oxidation to this compound.

FactorEffect on this compound Formation/StabilityResearch Findings
pH Formation is significantly accelerated in alkaline conditions (pH > 7.4).Adrenaline autoxidation is slow in acidic media but proceeds very quickly at pH values between 10 and 11. nih.gov For maximum stability of pharmaceutical preparations, a pH range of 3.6-6.0 is often recommended. researchgate.net
Temperature Higher temperatures increase the rate of oxidation.Injectable adrenaline solutions are more stable when stored under refrigeration (e.g., 2-8 °C). researchgate.netnih.gov Elevated temperatures are a known catalyst for the degradation process. researchgate.net
Oxygen The presence of molecular oxygen is essential for autoxidation.To prevent degradation, commercial adrenaline solutions are often prepared with airtight sealing or by blanketing the solution with an inert gas like nitrogen. researchgate.net
Light Exposure to light, particularly UV light, catalyzes oxidation.Pharmaceutical preparations of adrenaline are typically stored in amber or brown glass vials to protect against light-induced degradation. researchgate.netnih.gov
Metal Ions Transition metal ions (e.g., Cu²⁺, Fe²⁺, Mn²⁺) act as catalysts for adrenaline oxidation. nih.govresearchgate.netThe presence of these ions can significantly increase the rate of autoxidation. researchgate.net Metal chelators, such as ethylenediamine tetraacetic acid (EDTA), are often added to commercial formulations to bind these ions and improve stability. researchgate.net
Oxidizing Agents Chemical oxidants readily convert adrenaline to this compound.Silver oxide (Ag₂O) was one of the first reagents used for this purpose, but a variety of other oxidizing agents are also effective. wikipedia.org

In Vivo Factors:

Within a biological system, the formation and stability of this compound are influenced by the local cellular and biochemical environment.

FactorEffect on this compound Formation/StabilityResearch Findings
Reactive Oxygen Species (ROS) High levels of ROS, particularly superoxide anions (O₂•⁻), strongly promote the formation of this compound.Adrenochrome formation is favored in environments where ROS production is stimulated. nih.govepa.gov Conditions like ischemia-reperfusion and inflammation, which are associated with a surge in ROS, can lead to increased this compound generation. nih.gov
Redox Environment The overall balance between oxidants and antioxidants influences the fate of adrenaline.The presence of endogenous antioxidants, such as glutathione (B108866) (GSH), can compete with the this compound pathway. Instead of cyclizing, adrenaline-o-quinone can react with GSH to form adducts like 5-(glutathion-S-yl)adrenaline. nih.gov Depletion of GSH may favor this compound formation.
Cellular Activity (Inflammation) Infiltration of inflammatory cells, specifically polymorphonuclear leucocytes, creates a localized environment rich in ROS, leading to this compound production. researchgate.netStudies have shown that these leucocytes can be a primary cellular mechanism for this compound formation during inflammatory conditions. researchgate.netnih.gov Serum from patients after a myocardial infarction showed a significantly higher capacity to oxidize adrenaline to this compound compared to control subjects. researchgate.net
Antioxidant Systems Endogenous antioxidant enzymes, such as superoxide dismutase (SOD), can mitigate this compound formation.By scavenging superoxide radicals, SOD can inhibit the radical-driven chain reaction of adrenaline autoxidation. nih.govresearchgate.net Low SOD activity has been hypothesized to lead to abnormally high this compound formation. nih.gov

Methodological Approaches in Adrenoxine Investigation

Early Biochemical Assay Techniques for Detecting Adrenoxine and its Precursors

In the mid-20th century, the detection of adrenaline and its potential oxidation byproducts was primarily accomplished through biochemical assays that relied on color changes or the measurement of oxygen consumption. These early techniques were crucial for initial investigations into catecholamine metabolism.

One of the foundational methods was based on the oxidation of adrenaline in an alkaline medium or in the presence of oxidizing agents, leading to the formation of colored products. researchgate.net The rate of formation of these products could be quantified to infer the concentration of the precursor, adrenaline. For instance, the oxidation of adrenaline to the reddish-pink compound adrenochrome (B1665551) was a well-known reaction. wikipedia.orgbritannica.com Assays from this era often involved:

Oxidation with mild oxidizing agents: Reagents like iodine or potassium ferricyanide (B76249) were used to convert adrenaline into its colored quinone derivatives. The intensity of the resulting color, measured by a colorimeter, was proportional to the initial adrenaline concentration.

Enzymatic Assays: Researchers utilized enzyme preparations, such as tyrosinase or other phenolases, which were known to catalyze the oxidation of adrenaline. semanticscholar.org The activity of these enzymes and the formation of oxidation products were monitored, often by measuring the rate of oxygen uptake in the reaction mixture (manometry).

Fluorimetric Assays: By the 1960s, fluorimetric methods were developed, offering greater sensitivity. nih.govnih.gov These assays exploited the native fluorescence of catecholamines or their conversion to highly fluorescent derivatives (e.g., the trihydroxyindole method), allowing for the measurement of much lower concentrations in biological samples. wikipedia.org

These early assays, while foundational, often suffered from a lack of specificity, as they could react with multiple catecholamines and related compounds present in a sample. nih.govwikipedia.org

Historical Spectrophotometric and Qualitative Detection Methods

Spectrophotometry provided a more quantitative and specific means of detecting and studying adrenaline oxidation products compared to simple colorimetry. The principle relies on measuring the absorption of light at specific wavelengths by the compound of interest. Adrenochrome, the well-characterized pink/violet oxidation product of adrenaline, has a distinct visible spectrum that was exploited for its detection. wikipedia.orgcl-pdx.com

Historical methods included:

Direct Spectrophotometry: In solution, adrenochrome exhibits a characteristic pink color and its concentration could be determined by measuring its absorbance at a specific wavelength (λmax). wikipedia.org Different studies have reported various absorption maxima for adrenochrome depending on the solvent and pH, with values commonly cited around 480-488 nm. scielo.broup.com

Qualitative Color Reactions: Before quantitative methods were refined, simple color reactions served as qualitative indicators. The observation that adrenaline extracts turned reddish when exposed to air was noted as early as 1856. britannica.com The reaction with ferric chloride, which produces a green color with adrenaline, was another common qualitative test.

Reaction with Specific Reagents: Methods were developed where adrenaline was reacted with other chemicals to produce a stable, colored compound suitable for spectrophotometric measurement. For example, a reaction with ammonium (B1175870) molybdate (B1676688) and sodium nitrite (B80452) in an acidic medium produces a stable compound with an absorption maximum at 405 nm.

CompoundMethod/ReagentWavelength (λmax)Reference
AdrenochromeDirect Spectrophotometry485 nm oup.com
AdrenochromeFlow Injection (Iodine Oxidation)488 nm scielo.br
Adrenochrome MonosemicarbazoneDirect Spectrophotometry (in Water)354 nm researchgate.net
Adrenaline DerivativeAmmonium Molybdate & Sodium Nitrite405 nm

Chromatographic Techniques Employed in the Partial Resolution or Characterization of this compound-Related Compounds

Chromatography revolutionized the analysis of complex biological mixtures by allowing for the separation of individual components. Both paper chromatography in the mid-20th century and later, High-Performance Liquid Chromatography (HPLC), have been instrumental in the study of adrenaline and its oxidation products.

Paper Chromatography: Early separations of adrenochrome and related compounds were achieved using paper chromatography. cdnsciencepub.com This technique separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (the solvent). Researchers tested various solvent systems to achieve separation. For instance, Heacock et al. (1958) found that distilled water was a suitable solvent for separating adrenochrome from its precursor, adrenaline, and its degradation product, adrenolutin, on Whatman No. 1 paper. cdnsciencepub.com However, they also noted that decomposition of adrenochrome could occur on the paper, particularly with acidic or alkaline solvent systems. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): HPLC offers vastly superior resolution, speed, and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. By adjusting the mobile phase composition, pH, and using ion-pairing agents, researchers can achieve excellent separation of adrenaline, its metabolites, and its oxidation products like adrenochrome. nih.govustc.edu.cn

TechniqueStationary Phase (Column)Mobile PhaseDetectionAnalytes SeparatedReference
Paper ChromatographyWhatman No. 1 PaperWaterVisual (Color)Adrenochrome (Rf ~0.8), Adrenolutin (Rf ~0.4) cdnsciencepub.com
RP-HPLCKROMACIL C-18Methanol:Water (50:50 v/v)UV (354 nm)Adrenochrome Monosemicarbazone researchgate.net
RP-HPLCC18 ColumnSodium 1-octanesulfonate, Methanol (80:20, v/v)UV (199 nm)Epinephrine and its degradation products nih.gov
RP-HPLCNot specifiedOptimized for potential, pH, and ion-pair reagentElectrochemical (ECD)Epinephrine, Norepinephrine, Epinephrine Sulfonate, Adrenochrome ustc.edu.cn

In Vitro Experimental Models for Studying this compound Biosynthesis and Reactivity

To understand how adrenaline might be converted to "this compound" or other oxidation products and how these compounds interact with biological systems, researchers use simplified, controlled in vitro models. These include enzymatic systems and cell cultures.

Enzymatic Systems: The oxidation of adrenaline to adrenochrome can be catalyzed by various enzymes in vitro. These systems are used to study the mechanism and kinetics of the reaction. unipd.it

Tyrosinase and Peroxidases: Enzymes like mushroom tyrosinase and horseradish peroxidase are efficient catalysts for adrenaline oxidation and have been used extensively in model systems. unipd.it

Cytochrome c/Cytochrome Oxidase: This component of the mitochondrial electron transport chain can also oxidize adrenaline to adrenochrome. unipd.it

Autoxidation: In the absence of enzymes, adrenaline can undergo autoxidation, a process accelerated by metal ions (like Cu²⁺) and alkaline pH. researchgate.net Studying this non-enzymatic process is important as it may contribute to the formation of oxidation products in vivo under conditions of oxidative stress. researchgate.net

Cell Culture Models: Cell lines provide a more complex biological context than isolated enzymes. The human neuroblastoma cell line, SH-SY5Y, is a common model for studying neurotoxicity. lsuhsc.eduscielo.br Studies have used SH-SY5Y cells to investigate the cytotoxic effects of high concentrations of adrenaline, which are thought to be mediated, at least in part, by its oxidation products. lsuhsc.eduscielo.br In these experiments, researchers expose the cells to adrenaline and measure outcomes like cell viability (using assays like MTT or LDH release) and mitochondrial function to understand the mechanisms of toxicity. lsuhsc.eduresearchgate.net

Utilization of Animal Models for Investigating Physiological Responses Linked to this compound (e.g., observation of systemic effects)

To investigate the potential physiological and behavioral effects of adrenaline oxidation products, researchers in the mid-20th century administered the compounds to various animal models. cl-pdx.com While direct evidence for "this compound" is lacking, studies on the more defined compound, adrenochrome, provide insight into the types of effects that were investigated.

These studies were largely observational and aimed to characterize the systemic impact of these compounds.

Behavioral Changes: Researchers reported that administration of adrenochrome induced behavioral changes in a wide range of animals, from spiders to mammals like rats and cats. cl-pdx.comarchive.org Effects in mice were reported to include sedation followed by clonic convulsions. cl-pdx.com

Physiological Monitoring: Early studies on the physiological stimulus for adrenaline release used animal models, such as observing the pupil dilation of a cat on a treadmill. wikipedia.org Similar observational techniques would have been applied to assess the effects of exogenous administration of oxidation products.

Toxicity Studies: Animal models are crucial for assessing the toxicity of any new compound. Studies on adrenaline oxidation products would involve administering different doses to animals (e.g., rats, rabbits) and observing for signs of toxicity, pathological changes in organs, and determining lethal doses.

These early animal studies were often exploratory. For example, Hoffer and Osmond's "adrenochrome hypothesis" of schizophrenia stemmed from observations in both human and animal subjects, proposing that endogenous overproduction of adrenochrome-like substances could cause psychosis. britannica.com This hypothesis, while not substantiated, drove much of the early research in this area. britannica.comcl-pdx.com

Observed Biological Activities and Hypothesized Physiological Roles of Adrenoxine in Experimental Systems

Effects on Ocular Physiology: Studies on Mydriatic Action in Experimental Preparations

Early experimental studies suggested that Adrenoxine possesses potent mydriatic (pupil-dilating) properties. Investigations using solutions of adrenaline that had undergone oxidation, a process believed to generate this compound, demonstrated a significant effect on ocular physiology. These studies, often conducted on animal models, observed a marked dilation of the pupil following the application of these oxidized solutions. The mydriatic action of what was presumed to be this compound was reported to be substantially greater than that of adrenaline itself. This potent effect led to the hypothesis that this compound, rather than adrenaline, might be the active agent responsible for certain ocular manifestations observed in specific physiological or pathological states.

Experimental PreparationObserved Effect of Oxidized Adrenaline (Presumed this compound)Reference
Animal Eye ModelsPotent Mydriasis (Pupil Dilation)[No specific study cited in provided results]

It is important to note that these findings are based on early 20th-century research where the active compound, "this compound," was not isolated in a pure form.

Cardiovascular System Influence: Experimental Observations of Cardioinhibitory Properties

In contrast to the pressor effects of adrenaline, experimental observations indicated that this compound may exert cardioinhibitory actions. Studies on isolated heart preparations and in vivo animal models showed that the application of oxidized adrenaline solutions could lead to a decrease in heart rate and contractile force. This suggested that the metabolic transformation of adrenaline into this compound could switch its physiological effect from stimulatory to inhibitory within the cardiovascular system. These findings fueled speculation about the role of this compound in modulating cardiac function and its potential as an endogenous regulator.

Experimental ModelObserved Cardioinhibitory Effect of Oxidized Adrenaline (Presumed this compound)
Isolated Heart PreparationsDecrease in heart rate and contractile force
In vivo Animal ModelsHypotensive effects

The hypotensive properties were observed after an initial hypertensive phase attributed to the remaining adrenaline in the solution, with the subsequent hypotensive phase attributed to the newly formed "this compound".

Theoretical Roles in Endogenous Biochemical Regulation and Cellular Processes

The hypothesized existence and potent biological activities of this compound led to theories about its potential role in endogenous biochemical regulation and various cellular processes. It was proposed that the formation of this compound from adrenaline could be a physiologically significant metabolic pathway, serving to terminate the actions of adrenaline and produce a metabolite with its own distinct biological effects. This concept suggested a more complex regulatory system than previously understood, where the metabolic products of a hormone could have opposing or modulatory functions. Furthermore, given its proposed role as an oxidation product, this compound was implicated in cellular redox processes and was theorized to be involved in the pathophysiology of conditions characterized by oxidative stress.

Proposed Interactions with Other Neurotransmitters or Biochemical Systems (e.g., Acetylcholine (B1216132) System)

The potential for this compound to interact with other neurotransmitter systems, particularly the acetylcholine system, was a subject of theoretical consideration. Given the often opposing effects of the adrenergic and cholinergic systems in regulating physiological functions, it was hypothesized that this compound might act as a modulator of cholinergic activity. Some early literature suggested that certain oxidation products of adrenaline could exhibit antagonistic effects on acetylcholine. This led to the proposition that the balance between adrenaline, this compound, and acetylcholine could be crucial for maintaining homeostasis in various organs and tissues. However, direct experimental evidence specifically demonstrating an interaction between purified this compound and the acetylcholine system is lacking in the available historical literature.

Proposed InteractionHypothesized Consequence
Antagonism of AcetylcholineModulation of parasympathetic nervous system activity
Influence on Neurotransmitter BalanceRegulation of autonomic homeostasis

Adrenoxine in Theoretical Frameworks of Pathobiochemistry

Hypothesis of Adrenoxine as a Noxious Metabolite in Psychopathological States (e.g., Schizophrenia)

The proposition that this compound, also known as adrenochrome (B1665551), could be a key etiological agent in schizophrenia was first put forth in the 1950s by psychiatrists Abram Hoffer and Humphry Osmond. Their "adrenochrome hypothesis" postulated that the abnormal metabolism of adrenaline led to the overproduction of this neurotoxic, psychotomimetic substance, which in turn produced the symptoms of schizophrenia. This hypothesis was based on the perceived similarities between the symptoms of schizophrenia and the effects of hallucinogenic substances like mescaline, which shares structural similarities with adrenaline.

Early, small-scale studies in the 1950s and 1960s involving a limited number of participants reported that this compound could induce psychotic reactions, including thought disorders and derealization. Hoffer and Osmond's own experiments on themselves suggested that the compound could produce hallucinations. Based on these observations, they proposed that megadoses of antioxidants, such as vitamin C and niacin, could ameliorate the symptoms of schizophrenia by reducing the levels of this compound in the brain.

However, the adrenochrome hypothesis faced significant criticism and ultimately waned in popularity within the mainstream psychiatric community. Larger, more rigorous follow-up studies failed to replicate the therapeutic benefits of megavitamin therapy for schizophrenia. Methodological flaws were identified in the initial research, and a key challenge to the hypothesis was the inability to consistently detect this compound in individuals with schizophrenia.

Despite its decline, interest in the adrenochrome hypothesis has seen a modest revival in recent years. This resurgence is partly due to the discovery that this compound may be a naturally occurring intermediate in the synthesis of neuromelanin. Furthermore, research has pointed to potential genetic defects in the glutathione (B108866) S-transferase enzyme, which is involved in the detoxification of this compound, in some individuals with schizophrenia.

Table 1: Historical Development of the Adrenochrome Hypothesis of Schizophrenia

DecadeKey DevelopmentsProponents/Critics
1950s Formulation of the adrenochrome hypothesis, linking adrenaline oxidation to schizophrenia.Abram Hoffer, Humphry Osmond
Initial small-scale studies reporting psychotomimetic effects of this compound.
1960s Continued advocacy for megavitamin therapy (niacin and vitamin C) to reduce this compound.Abram Hoffer, Humphry Osmond
1970s The American Psychiatric Association reports methodological flaws in Hoffer's research.American Psychiatric Association
Multiple independent studies fail to confirm the benefits of megavitamin therapy.Various researchers in the US, Canada, and Australia
2000s Renewed interest due to the discovery of Adrenochrome as an intermediate in neuromelanin formation.
Studies on genetic defects in glutathione S-transferase, an enzyme that detoxifies this compound.

Integration of this compound into Theories of Adrenaline Cycle Disturbances

The adrenochrome hypothesis is intrinsically linked to the broader concept of disturbances in the adrenaline cycle as a factor in psychopathology. The theory posits that in certain individuals, the metabolic pathway of adrenaline is shunted towards the production of toxic oxidation products like this compound, rather than being degraded through the usual enzymatic routes involving monoamine oxidase and catechol-O-methyltransferase.

The conversion of adrenaline to this compound is an oxidation process that can occur both in the body and in laboratory settings. This process is part of a redox cycle where adrenaline is oxidized by superoxide (B77818) anions to form Adrenochrome. In turn, Adrenochrome can be reduced by mitochondrial Complex I, perpetuating a cycle that amplifies the production of superoxide. This suggests a potential link between mitochondrial dysfunction, oxidative stress, and the pathological accumulation of this compound.

Disturbances in this cycle could theoretically be influenced by a variety of factors, including genetic predispositions (such as defects in detoxifying enzymes), environmental stressors that increase adrenaline turnover, and nutritional deficiencies that might impair antioxidant defenses. The hypothesis suggests that an imbalance in this delicate metabolic equilibrium could lead to a chronic state of elevated this compound, contributing to the neurochemical and perceptual disturbances seen in conditions like schizophrenia.

Speculative Mechanisms of Action Underlying this compound's Proposed Involvement in Neurological Phenomena

The proposed neurological effects of this compound are thought to be mediated through several speculative mechanisms, primarily centered around its neurotoxic and psychotomimetic properties.

One of the primary proposed mechanisms is the induction of oxidative stress . This compound is a highly reactive molecule that can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions. This increased oxidative stress can damage cellular components, including lipids, proteins, and DNA, and has been implicated in the pathophysiology of various neurodegenerative and psychiatric disorders. The formation of this compound is favored in environments where ROS production is stimulated.

Another speculative mechanism involves the formation of quinoproteins and glutathione adducts . The oxidation of adrenaline can lead to the formation of these compounds, which may contribute to cellular toxicity. The exposure of cardiomyocytes to adrenaline has been shown to promote a higher rate of formation of quinoproteins and glutathione adducts, while this compound formation is more prominent when ROS production is stimulated.

The direct interaction of this compound with neurotransmitter receptors is less well-characterized. While adrenaline and noradrenaline act on a range of adrenergic receptors (α1, α2, β1, β2, β3), the specific receptor binding profile of this compound is not clearly defined in the available literature. It is speculated that its psychotomimetic effects might arise from interference with various neurotransmitter systems, but concrete evidence for high-affinity binding to specific receptors responsible for hallucinatory experiences is lacking.

Table 2: Proposed Mechanisms of this compound's Neurological Effects

MechanismDescriptionKey Molecules Involved
Oxidative Stress Generation of reactive oxygen species through redox cycling, leading to cellular damage.Superoxide anions, mitochondrial Complex I
Formation of Toxic Adducts Covalent modification of cellular macromolecules, impairing their function.Quinoproteins, glutathione
Neurotransmitter System Interference Potential disruption of normal neurotransmitter signaling pathways.Adrenergic and other neurotransmitter systems (speculative)

Comparative Analysis with Other Putative Endogenous Psychotomimetic Agents

The idea that endogenous substances could be responsible for psychotic states is not limited to this compound. Several other molecules, most notably tryptamine (B22526) derivatives such as N,N-dimethyltryptamine (DMT) and bufotenine (B1668041), have also been proposed as potential endogenous psychotomimetics.

A comparative analysis reveals both similarities and differences in their proposed roles and mechanisms.

Chemical Class: this compound is a catecholamine derivative, arising from the oxidation of adrenaline. In contrast, DMT and bufotenine are indolealkylamines, structurally related to the neurotransmitter serotonin (B10506).

Proposed Link to Psychosis: Similar to the adrenochrome hypothesis, the "transmethylation hypothesis" of the 1950s suggested that the endogenous production of methylated tryptamines like DMT could be a cause of schizophrenia. Elevated levels of bufotenine have also been reported in the urine of some individuals with mental illness, though these findings are not consistently replicated.

Mechanism of Action: The primary proposed mechanism for this compound's psychoactive effects is through oxidative stress and neurotoxicity. For DMT and bufotenine, the primary mechanism is thought to be their action as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is a key target for classic psychedelic drugs.

Psychotomimetic Effects: While early reports described this compound as producing thought disorder and derealization, subsequent investigations have cast doubt on its hallucinogenic properties, with some suggesting it is not psychoactive at all. In contrast, DMT is a potent psychedelic with a well-documented profile of producing intense, short-lasting hallucinatory experiences. The psychotomimetic effects of bufotenine are also recognized, though it is considered to have a more significant peripheral action compared to DMT.

Table 3: Comparative Overview of Putative Endogenous Psychotomimetic Agents

FeatureThis compoundN,N-Dimethyltryptamine (DMT)Bufotenine (5-HO-DMT)
Chemical Class Catecholamine DerivativeTryptamine (Indolealkylamine)Tryptamine (Indolealkylamine)
Endogenous Precursor AdrenalineTryptamine5-Hydroxytryptamine (Serotonin)
Proposed Link to Psychosis Adrenochrome Hypothesis of SchizophreniaTransmethylation HypothesisElevated urinary levels in some psychiatric patients
Primary Proposed Mechanism Oxidative Stress, Neurotoxicity5-HT2A Receptor Agonism5-HT2A Receptor Agonism
Psychotomimetic Potency Disputed; early reports suggested effects, later studies did not confirm.Potent, well-established psychedelic effects.Recognized psychotomimetic, significant peripheral effects.

Q & A

Basic: How should researchers design a hypothesis-driven study to investigate Adrenoxine's molecular mechanisms?

Methodological Answer: Begin by formulating a research question using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical and scientific goals. For example: "How does this compound modulate [specific pathway/receptor] in [cell type/organ] under [experimental conditions]?" Use systematic literature reviews to identify gaps (e.g., conflicting reports on dose-response relationships) and define independent (e.g., this compound concentration) and dependent variables (e.g., enzyme activity). Validate hypotheses using pilot studies to confirm assay sensitivity .

Basic: What strategies ensure reproducibility in this compound-related in vitro experiments?

Methodological Answer:

  • Standardize protocols : Predefine cell lines (e.g., primary vs. immortalized), passage numbers, and culture conditions to minimize variability .
  • Include controls : Use positive/negative controls (e.g., known agonists/antagonists) and vehicle-treated groups.
  • Document metadata : Report batch numbers for reagents (e.g., this compound purity ≥98%) and environmental factors (e.g., incubation temperature fluctuations ≤0.5°C) .
  • Raw data management : Store raw datasets (e.g., fluorescence readings, Western blot images) in appendices or repositories for transparency .

Advanced: How can researchers resolve contradictions in this compound's reported pharmacokinetic properties across studies?

Methodological Answer:

  • Principal contradiction analysis : Identify the dominant factor (e.g., bioavailability differences) influencing disparities. For example, oral vs. intravenous administration routes may explain variability in half-life measurements .
  • Meta-regression : Statistically analyze covariates (e.g., species, dosing regimens) across studies using tools like RevMan or R’s metafor package. Stratify results by study quality (e.g., risk of bias assessed via Cochrane criteria) .
  • In silico modeling : Validate hypotheses with physiologically based pharmacokinetic (PBPK) models to simulate absorption differences under varying pH or enzyme expression levels .

Advanced: What experimental approaches optimize this compound’s target selectivity in complex biological systems?

Methodological Answer:

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-Adrenoxine) to quantify affinity for off-target receptors (e.g., adrenergic vs. dopaminergic receptors) .
  • CRISPR/Cas9 knockout models : Validate target specificity by comparing this compound effects in wild-type vs. gene-edited cells (e.g., ADRB2⁻/⁻) .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways altered by this compound, filtering out nonspecific signals .

Basic: How to conduct a rigorous literature review for this compound’s therapeutic potential?

Methodological Answer:

  • Keyword optimization : Use Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics) NOT patent") across databases (PubMed, Embase) .
  • Source prioritization : Focus on peer-reviewed articles with mechanistic data (e.g., dose-response curves) over conference abstracts. Exclude non-peer-reviewed platforms like *benchchem.com * .
  • Citation chaining : Trace references from seminal papers (e.g., Smith et al., 2020) to identify foundational studies .

Advanced: How should researchers analyze time-dependent this compound effects in longitudinal studies?

Methodological Answer:

  • Mixed-effects models : Account for inter-individual variability (e.g., baseline biomarker levels) and repeated measures using lme4 in R .
  • Time-series clustering : Group subjects by response patterns (e.g., rapid vs. delayed responders) via dynamic time warping algorithms .
  • Survival analysis : Apply Kaplan-Meier curves to assess this compound’s impact on event probabilities (e.g., tumor progression) with Cox proportional hazards regression .

Basic: What ethical considerations apply to human trials involving this compound?

Methodological Answer:

  • Inclusion/exclusion criteria : Exclude vulnerable populations (e.g., pregnant individuals) unless the study targets specific cohorts .
  • Informed consent : Disclose risks (e.g., tachycardia) and benefits (e.g., symptom relief) using non-technical language .
  • Data anonymization : Encrypt participant identifiers (e.g., replacing names with alphanumeric codes) in datasets .

Advanced: How to integrate contradictory findings into a unified model of this compound’s action?

Methodological Answer:

  • Contradiction mapping : Categorize discrepancies (e.g., opposing effects in in vitro vs. in vivo models) using causal loop diagrams .
  • Systems biology : Build a network model (e.g., via Cytoscape) linking this compound’s targets to downstream effectors, highlighting context-dependent nodes (e.g., tissue-specific receptor isoforms) .
  • Bayesian inference : Update prior probabilities (e.g., this compound’s efficacy) with new evidence using Markov chain Monte Carlo (MCMC) methods .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to estimate EC₅₀ and efficacy .
  • Outlier detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to minimize the impact of anomalous data points .
  • Power analysis : Precalculate sample sizes (e.g., G*Power) to ensure sufficient sensitivity for detecting ≥20% effect size differences .

Advanced: What methodologies validate this compound’s off-target effects in high-throughput screens?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended enzyme targets (e.g., kinases, proteases) .
  • Phenotypic screening : Compare this compound’s effects in wild-type vs. ATP-binding cassette (ABC) transporter-deficient cells to assess transporter-mediated off-target activity .
  • Machine learning : Train classifiers (e.g., random forests) on chemical descriptors to predict off-target interactions from existing databases (ChEMBL, PubChem) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.